Cas no 16251-00-6 (1,4-Diethoxy-2,3,5,6-tetrafluorobenzene)

1,4-ジエトキシ-2,3,5,6-テトラフルオロベンゼンは、高純度のフッ素化芳香族化合物であり、その特異的な電子求引性と化学的安定性が特徴です。フッ素原子の導入により、高い耐熱性と耐薬品性を示し、有機合成中間体として有用です。特に、医薬品や電子材料の分野において、精密な分子設計が求められる場合に適しています。エトキシ基の存在により、さらなる官能基変換の柔軟性も備えています。

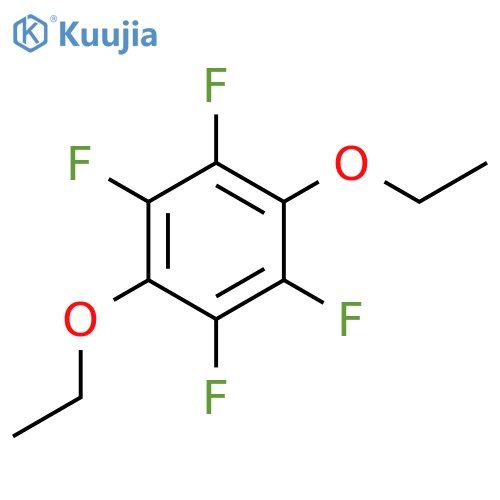

16251-00-6 structure

商品名:1,4-Diethoxy-2,3,5,6-tetrafluorobenzene

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene 化学的及び物理的性質

名前と識別子

-

- 1,4-Diethoxy-2,3,5,6-tetrafluorobenzene

- 1,4-BIS(ETHOXY)TETRAFLUOROBENZENE

- 1,4-Diethoxytetrafluorobenzene

- Benzene,1,4-diethoxy-2,3,5,6-tetrafluoro-

- SCHEMBL16291780

- DTXSID40382130

- AKOS007930471

- 16251-00-6

- Benzene, 1,4-diethoxy-2,3,5,6-tetrafluoro-

- A810380

- MFCD00804629

- FT-0637342

-

- MDL: MFCD00804629

- インチ: InChI=1S/C10H10F4O2/c1-3-15-9-5(11)7(13)10(16-4-2)8(14)6(9)12/h3-4H2,1-2H3

- InChIKey: WVVPQTTXYYMGIK-UHFFFAOYSA-N

- ほほえんだ: CCOC1=C(C(=C(C(=C1F)F)OCC)F)F

計算された属性

- せいみつぶんしりょう: 238.06200

- どういたいしつりょう: 238.06169221g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

- ゆうかいてん: 49-49.5

- PSA: 18.46000

- LogP: 3.04040

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

- 危険レベル:IRRITANT

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1191886-25g |

1,4-Diethoxytetrafluorobenzene |

16251-00-6 | 98% | 25g |

¥1164 | 2023-04-15 | |

| Ambeed | A693330-25g |

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene |

16251-00-6 | 95+% | 25g |

$136.0 | 2024-08-03 | |

| Crysdot LLC | CD12136173-100g |

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene |

16251-00-6 | 95+% | 100g |

$351 | 2024-07-24 |

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

16251-00-6 (1,4-Diethoxy-2,3,5,6-tetrafluorobenzene) 関連製品

- 124728-93-4(1,2-Difluoro-3-propoxybenzene)

- 203245-16-3(2,3,4-Trifluoroanisole)

- 776-39-6(Benzene, ethoxypentafluoro-)

- 2192-55-4(2-(Pentafluorophenoxy)ethanol)

- 5006-38-2(2,4,5-trifluoroanisole)

- 4920-34-7(1,2,4-Trifluoro-3-methoxybenzene)

- 389-40-2(2,3,4,5,6-Pentafluoroanisole)

- 2324-98-3(1,2,4,5-tetrafluoro-3-methoxybenzene)

- 946078-87-1(2-Ethoxy-1,3-difluorobenzene)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬